molecular formula C10H7F3O2 B3060745 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone CAS No. 75822-10-5

1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone

Cat. No. B3060745
CAS RN: 75822-10-5
M. Wt: 216.16 g/mol
InChI Key: DHVXSSMVNLIPPN-UHFFFAOYSA-N
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Description

The compound “1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone” is a chemical compound that contains a 2,3-dihydrobenzofuran moiety and a trifluoroethanone moiety . The 2,3-dihydrobenzofuran is a type of organic compound in which a dihydrofuran ring is fused with a benzene ring . The trifluoroethanone group is a type of ketone where the hydrogen atoms are replaced by fluorine atoms.


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods . The structure of the compound can be further analyzed using density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the photochemical activity of allyl-functionalized phenolate anions, generated in situ upon deprotonation of the corresponding phenols, can initiate a light-driven protocol for the synthesis of 2,3-dihydrobenzofurans .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For instance, properties such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be computed .

Scientific Research Applications

Synthesis and Characterization

1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone is a compound involved in various synthetic and characterization studies within organic chemistry. The compound and its derivatives have been synthesized and characterized using different analytical methods. For example, novel 2,3-dihydrobenzofuran tethered arylidene indanones were synthesized through an environmentally adequate protocol, characterized by proton and carbon magnetic resonance, and further analyzed using Density Functional Theory (DFT) for their spectroscopic and structural properties (Shinde et al., 2020).

Green Chemistry Approaches

Research has also focused on developing greener synthetic methods involving this compound. For instance, an ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran 5-yl)-1-(aryl)prop-2-en-1-one derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones was reported, showcasing the application of green chemistry principles such as energy efficiency and waste reduction (Adole et al., 2020).

Advanced Chemical Synthesis

Advanced synthetic techniques have been applied to compounds related to 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone, leading to the development of complex molecules for various applications. For instance, a three-component reaction involving sulfur dioxide and hydrazines under mild conditions led to 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, demonstrating a radical process involving intramolecular cyclization and sulfur dioxide insertion (An et al., 2014).

Chemoenzymatic Synthesis

The compound has been involved in chemoenzymatic synthesis routes, such as the synthesis of an Odanacatib precursor through a Suzuki‐Miyaura Cross‐Coupling and Bioreduction Sequence, highlighting the integration of chemical and enzymatic steps for the efficient production of pharmacologically relevant molecules (González-Martínez et al., 2019).

Structural and Mechanistic Studies

Research involving 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone also extends to structural and mechanistic studies, such as the investigation into the TES/TFA reduction of differently substituted benzofurans, providing insights into the reactivity and transformations of benzofuran derivatives under various conditions (Chiummiento et al., 2020).

Mechanism of Action

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9(14)7-1-2-8-6(5-7)3-4-15-8/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVXSSMVNLIPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505336
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone

CAS RN

75822-10-5
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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